![molecular formula C12H17N3O2 B3150967 3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol CAS No. 700355-08-4](/img/structure/B3150967.png)

3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol

Descripción general

Descripción

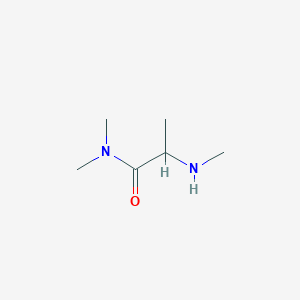

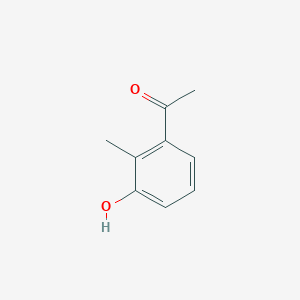

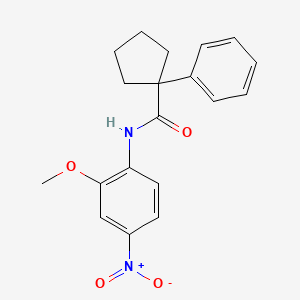

The compound “3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol” is a complex organic molecule. It contains an amino group (-NH2), a hydroxyethyl group (-CH2CH2OH), a benzoimidazole ring, and a propanol group (-CH2CH2CH2OH). Amines are derivatives of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoimidazole ring is a key structural feature, which is a fused two-ring system consisting of a benzene ring and an imidazole ring .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The amino and hydroxy groups are both nucleophilic and could participate in various reactions . The benzoimidazole ring could also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups (like the amino and hydroxy groups) could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Cationic Surfactants

Hydroxyethylbenzimidazoline belongs to the class of imidazoline compounds. These compounds exhibit a pendant group, an imidazoline head group, and a hydrocarbon tail. Imidazolines and their salts have emerged as a novel class of cationic surfactants. Here’s how they find application:

- Film Forming and Corrosion Inhibition : Hydroxyethylbenzimidazoline’s film-forming properties make it useful in coatings, while its corrosion inhibition properties find applications in various industries .

Rheology Modifiers and Adhesion Promoters

- Hydroxyethyl Imidazolines : Derived from fatty acid/aminoethyl ethanolamine, these cationic imidazolines serve as rheology modifiers, oil-soluble and water-soluble salts, and adhesion promoters .

Corrosion Inhibitors and Dispersants

- Aminoethyl Imidazolines : Based on fatty acid/diethylenetriamine, these compounds find use in oil fields, metalworking, textiles, and paper industries. They act as corrosion inhibitors, dispersants, and dewatering agents .

Textile Softeners and Acid-Stable Detergents

- Amidoethyl Imidazolines : These cationic imidazolines, derived from fatty acid/diethylenetriamine, serve as textile softeners, acid-stable detergents, and flocculants in agriculture and maintenance chemicals .

Biological Potential

While not directly related to industrial applications, it’s worth noting that certain indole derivatives (including benzimidazole-based compounds) have shown anti-inflammatory and analgesic activities .

Materials Science and Energy Materials

Hydroxyethylbenzimidazoline may have potential in materials science, including biomedical materials, electronic materials, and energy materials. Further research is needed to explore these applications.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[5-amino-1-(2-hydroxyethyl)benzimidazol-2-yl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-9-3-4-11-10(8-9)14-12(2-1-6-16)15(11)5-7-17/h3-4,8,16-17H,1-2,5-7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQBLGIRMRHFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(N2CCO)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3150923.png)